![molecular formula C16H13FN2O2 B2527247 4-(4-fluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317833-34-4](/img/structure/B2527247.png)
4-(4-fluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
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Description
4-(4-fluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, also known as FBMQ, is a chemical compound that belongs to the class of quinoxalinone derivatives. It has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
- COX-2 Inhibitors : Researchers have explored 1-(4-fluorobenzoyl)-9H-carbazole as a building block for designing novel cyclooxygenase-2 (COX-2) inhibitors. COX-2 plays a crucial role in inflammation, and inhibiting it can have therapeutic implications for conditions like pain, inflammation, and cancer .
- Polymer Synthesis : The compound’s structure and reactivity make it valuable in polymer chemistry. For instance, it can be incorporated into polymeric materials to enhance their properties, such as tensile strength and dielectric constants .
- Friedel–Crafts Acylation : The synthesis of 1-(4-fluorobenzoyl)-9H-carbazole involves Friedel–Crafts acylation. This reaction selectively introduces the benzoyl group at the desired position, making it useful for constructing complex organic molecules .
- Carbazole Derivatives : Carbazole derivatives, including 1-(4-fluorobenzoyl)-9H-carbazole, are essential building blocks in heterocyclic chemistry. Their diverse applications range from pharmaceuticals to optoelectronic materials .
- Single-Crystal X-ray Diffraction : Researchers have used single-crystal X-ray diffraction to unambiguously determine the molecular structure of 1-(4-fluorobenzoyl)-9H-carbazole. This technique provides valuable insights into molecular geometry and packing arrangements .
- Microwave-Assisted Synthesis : The compound’s synthesis via microwave-aided hydrazinolysis and subsequent acylation demonstrates the application of green chemistry principles. Microwave irradiation reduces reaction times and energy consumption, making it an environmentally friendly approach .
Medicinal Chemistry and Drug Development
Materials Science
Organic Synthesis
Heterocyclic Chemistry
Analytical Chemistry
Green Chemistry
properties
IUPAC Name |
4-(4-fluorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-10-15(20)18-13-4-2-3-5-14(13)19(10)16(21)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUPMNVLWWXABQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666489 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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